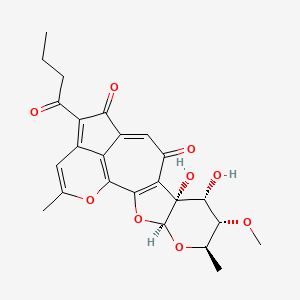

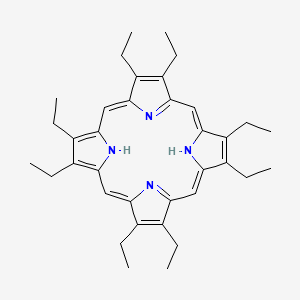

Isatropolone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isatropolone A is a non-benzenoid aromatic compound produced by the bacterium Streptomyces sp CPCC 204095This compound has garnered significant attention due to its potent activity against Leishmania donovani, a parasite responsible for leishmaniasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of Isatropolone A involves a series of enzymatic reactions regulated by specific genes within the Streptomyces sp. CPCC 204095. The key regulators, IsaF and IsaJ, play crucial roles in orchestrating the transcription of the gene cluster essential for isatropolone biosynthesis. IsaF acts as a pathway-specific activator, while IsaJ upregulates the expression of the cytochrome P450 monooxygenase IsaS, which is vital for the yield and proportion of this compound .

Industrial Production Methods

Industrial production of this compound has been optimized through genetic modifications and fermentation techniques. By overexpressing IsaF and optimizing fermentation parameters, researchers have achieved a maximum yield of 980.8 mg/L of this compound in small-scale solid-state fermentation .

Analyse Des Réactions Chimiques

Types of Reactions

Isatropolone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

Reduction: Specific reducing agents are used to convert this compound into its reduced forms.

Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.

Major Products

The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Isatropolone A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying non-benzenoid aromatic compounds and their unique properties.

Biology: this compound is used to investigate the biosynthetic pathways of tropolones and their regulatory mechanisms.

Mécanisme D'action

Isatropolone A exerts its effects by targeting specific molecular pathways. It induces autophagy in human HepG2 cells, a process that involves the degradation and recycling of cellular components. The compound’s activity against Leishmania donovani is comparable to that of miltefosine, the only oral drug currently available for treating leishmaniasis .

Comparaison Avec Des Composés Similaires

Isatropolone A is structurally similar to other tropolones, such as Isatropolone C, rubrolones, and rubterolones. These compounds share a seven-membered tropolone ring but differ in their functional groups and biological activities. This compound is unique due to its potent anti-leishmaniasis activity and its specific regulatory mechanisms involving IsaF and IsaJ .

List of Similar Compounds

- Isatropolone C

- Rubrolones

- Rubterolones

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique structure, potent biological activities, and complex biosynthetic pathways make it a valuable subject for further research and development.

Propriétés

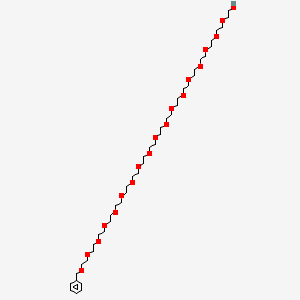

Formule moléculaire |

C24H24O9 |

|---|---|

Poids moléculaire |

456.4 g/mol |

Nom IUPAC |

(4S,6R,7S,8R,9R)-15-butanoyl-8,9-dihydroxy-7-methoxy-6,18-dimethyl-3,5,19-trioxapentacyclo[11.6.1.02,10.04,9.016,20]icosa-1(20),2(10),12,15,17-pentaene-11,14-dione |

InChI |

InChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1 |

Clé InChI |

GPTONKSPQNETHU-JFTNPKFKSA-N |

SMILES isomérique |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3O[C@H]5[C@@]4([C@@H]([C@@H]([C@H](O5)C)OC)O)O)C1=O)C |

SMILES canonique |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)

![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)

![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)